TTN-Mediated α-Oxidation
In a direct side-by-side experimental comparison under identical reaction conditions (TTN·3MeOH/K-10, pentane, room temperature), 7-methoxy-1-tetralone (11) afforded 2,7-dimethoxy-1-tetralone (12) in 38% isolated yield [1]. In contrast, the target compound 7-methoxy-6-methyl-1-tetralone (13, CAS 1685-84-3) yielded the corresponding 2,7-dimethoxy-6-methyl-1-tetralone (14) in only 27% isolated yield, with 35% of starting material recovered unchanged even after 48 hours of reaction [1]. No ring contraction product was observed for either 7-methoxy-substituted substrate, in marked distinction from 6-methoxy-1-tetralone which gave exclusively the ring-contracted indan ester in 49% yield and no detectable α-oxidation product [1].
| Evidence Dimension | Isolated yield of α-oxidation product (2-methoxy-1-tetralone) |
|---|---|
| Target Compound Data | 27% (product 14); 35% recovered starting material |
| Comparator Or Baseline | 7-Methoxy-1-tetralone (11): 38% (product 12); 6-Methoxy-1-tetralone (7): 0% α-oxidation, 49% ring contraction |
| Quantified Difference | −11 percentage points in α-oxidation yield vs. 7-methoxy analog; 35% unreacted starting material after 48 h vs. full consumption for non-methylated analog |
| Conditions | 1-Tetralone (0.8 mmol), TTN·3MeOH/K-10 (2 eq.), pentane, room temperature, 6 h (for 11) or 48 h (for 13); products isolated by silica gel column chromatography |
Why This Matters
The 6-methyl group in 1685-84-3 imposes a measurable steric/electronic penalty on the oxidative α-methoxylation pathway, which procurement teams must anticipate when selecting the correct starting material for synthetic routes validated on this specific substitution pattern.
- [1] Ferraz, H.M.C.; Silva, L.F., Jr.; Aguilar, A.M.; Vieira, T.O. The Reaction of 1-Tetralones with Thallium Trinitrate Supported on Clay: Ring Contraction vs α-Oxidation. J. Braz. Chem. Soc. 2001, 12(5), 680–693. View Source
